molecular formula C8H18N2O B1614751 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane CAS No. 59039-64-4

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane

Cat. No.: B1614751
CAS No.: 59039-64-4
M. Wt: 158.24 g/mol
InChI Key: AJZYETCLSRTJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(4-Methyl-1,4-diazepan-1-yl)ethanol are currently unknown

Result of Action

The molecular and cellular effects of 2-(4-Methyl-1,4-diazepan-1-yl)ethanol’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cells at the molecular level.

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane typically involves the reaction of 1-methylpiperazine with 2-bromoethanol . The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane can be compared with other similar compounds, such as:

    1-Methyl-1,4-diazepan-2-one: This compound is structurally similar but contains a carbonyl group instead of a hydroxyl group.

    2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9-3-2-4-10(6-5-9)7-8-11/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZYETCLSRTJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286375
Record name 2-(4-methyl-1,4-diazepan-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59039-64-4
Record name 2-(4-methyl-1,4-diazepan-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methylhomopiperazine (2.00 g, 17.5 mmol) and DIPEA (3.0 mL, 18.4 mmol) were dissolved in DMF (25 mL). 2-bromethanol (1.3 mL, 18.4 mmol) was added slowly over 5 minutes. The reaction mixture was stirred at 100° C. for 2 hours and then at room temperature for 48 hours and then concentrated in vacuo. The residue was dissolved in EtOAc (−300 mL) and then washed sequentially with 1M aq Na2CO3 solution (5×200 mL), dried (MgSO4) and concentrated in vacuo to give 2-(4-methylhomopiperazin-1-yl)ethanol (2.77 g, 100%) as a brown oil which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.